2-Sulfanyl-1,2-dihydronaphthalen-1-ol
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Overview
Description
2-Sulfanyl-1,2-dihydronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is notable for its unique structure, which includes a hydroxyl group and a sulfanyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanyl-1,2-dihydronaphthalen-1-ol typically involves multi-step organic reactionsThe reaction often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and specific catalysts to facilitate the addition of functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler hydrocarbons.
Substitution: The sulfanyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
2-Sulfanyl-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Sulfanyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Similar structure but with two hydroxyl groups.
2-Sulfanylnaphthalene: Lacks the hydroxyl group but contains the sulfanyl group.
Naphthalene-1-ol: Contains only the hydroxyl group without the sulfanyl group.
Uniqueness: 2-Sulfanyl-1,2-dihydronaphthalen-1-ol is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90569-80-5 |
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Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-sulfanyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,9-12H |
InChI Key |
KVVJHFKKOAQNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)S)O |
Origin of Product |
United States |
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